Famprofazone

Vue d'ensemble

Description

Famprofazone est un anti-inflammatoire non stéroïdien appartenant à la série des pyrazolones. Il est connu pour ses effets analgésiques, anti-inflammatoires et antipyrétiques. This compound est disponible en vente libre dans certains pays, comme Taiwan . Il est à noter que la this compound peut produire de la méthamphétamine comme métabolite actif, ce qui a parfois conduit à des tests de dépistage de drogue positifs pour les amphétamines .

Méthodes De Préparation

La synthèse de la famprofazone implique la réaction de la 1-méthyl-4-isopropyl-2-phényl-3-pyrazolin-5-one avec la 1-phényl-2-propanone en présence d'un agent méthylant. Les conditions réactionnelles comprennent généralement un solvant organique et une base pour faciliter le processus de méthylation . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour obtenir des rendements et une pureté plus élevés.

Analyse Des Réactions Chimiques

La famprofazone subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites, y compris la méthamphétamine et l'amphétamine.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses dérivés alcooliques correspondants.

Substitution : Les réactions de substitution peuvent impliquer le remplacement de groupes fonctionnels sur le cycle pyrazolone.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont généralement les métabolites de la this compound, y compris la méthamphétamine et l'amphétamine .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation et de la douleur. Le composé y parvient en bloquant l'enzyme cyclooxygénase (COX), qui est responsable de la conversion de l'acide arachidonique en prostaglandines . De plus, la this compound est métabolisée en méthamphétamine, qui peut avoir des effets stimulants sur le système nerveux central .

Applications De Recherche Scientifique

Clinical Applications

Famprofazone is primarily used for its analgesic effects in treating various pain conditions. It is often included in multi-ingredient formulations, such as Gewoden, which is used for abdominal pain relief. The drug's efficacy in managing pain has been documented in several studies, highlighting its role in acute and chronic pain management.

Case Study: Pain Management

- Study Focus : Evaluation of this compound in treating abdominal pain.

- Findings : Patients reported significant pain relief after administration, with minimal side effects noted. This supports its use as an effective analgesic in clinical settings.

Forensic Applications

Due to its metabolic pathway, this compound can lead to the production of methamphetamine and amphetamine, which is crucial in forensic toxicology. This characteristic has been explored in various studies focusing on drug testing and athlete doping cases.

Case Study: Doping Investigation

- Incident : An athlete tested positive for methamphetamine during a competition.

- Analysis : Subsequent investigations revealed that the athlete had ingested Gewoden, containing this compound. The urine analysis confirmed the presence of methamphetamine and amphetamine metabolites, leading to discussions on the implications of this compound use in sports .

Metabolic Studies

Research has extensively analyzed the metabolic profile of this compound, particularly its conversion into amphetamines. Understanding this metabolic pathway is critical for interpreting drug tests and assessing potential abuse.

Table 1: Metabolic Profile of this compound

| Metabolite | Detection Method | Concentration Range (ng/mL) | Time Post-Dose (hours) |

|---|---|---|---|

| Methamphetamine | Gas Chromatography-Mass Spectrometry | 615 - 7361 | 3 - 48 |

| Amphetamine | Gas Chromatography-Mass Spectrometry | 148 - 2271 | 3 - 121 |

Analytical Applications

The detection of this compound and its metabolites has been a focus of analytical chemistry, particularly in developing methods for identifying these compounds in biological matrices such as urine and blood.

Method Development

- Techniques Used : Liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) has been validated for the analysis of this compound and its metabolites.

- Applications : These methods are crucial for forensic investigations and ensuring compliance with anti-doping regulations.

Mécanisme D'action

Famprofazone exerts its effects by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound achieves this by blocking the enzyme cyclooxygenase (COX), which is responsible for the conversion of arachidonic acid to prostaglandins . Additionally, this compound is metabolized to methamphetamine, which can have stimulant effects on the central nervous system .

Comparaison Avec Des Composés Similaires

La famprofazone est similaire à d'autres médicaments anti-inflammatoires non stéroïdiens (AINS) de la série des pyrazolones, tels que la difenamizole et la morazone . la this compound est unique en sa capacité à produire de la méthamphétamine comme métabolite actif, ce qui la distingue des autres AINS . Cette propriété unique a des implications pour les tests de dépistage de drogue et les utilisations potentielles abusives.

Composés similaires

- Difenamizole

- Morazone

La voie métabolique unique de la this compound et sa capacité à produire de la méthamphétamine en font un composé d'intérêt à la fois dans les contextes thérapeutique et médico-légal.

Activité Biologique

Famprofazone, a nonsteroidal anti-inflammatory drug (NSAID) from the pyrazolone class, is primarily utilized for its analgesic, anti-inflammatory, and antipyretic properties. This compound has gained attention not only for its therapeutic effects but also for its metabolic conversion to methamphetamine and amphetamine, raising concerns in both clinical and athletic contexts.

- Chemical Formula : CHNO

- Molar Mass : 377.532 g·mol

- Mechanism of Action : this compound exerts its effects through inhibition of cyclooxygenase (COX) enzymes, leading to a decrease in prostaglandin synthesis, which is responsible for pain and inflammation.

Metabolism and Pharmacokinetics

This compound is metabolized in the liver, primarily yielding methamphetamine (15-20% of the oral dose) and amphetamine as active metabolites. The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6, which facilitate the transformation into these psychoactive substances .

Excretion Profile

A study involving healthy volunteers demonstrated that after ingestion of 50 mg this compound:

- Methamphetamine Concentration : Ranged from 901 to 2670 ng/mL

- Amphetamine Concentration : Ranged from 208 to 711 ng/mL

- The ratio of methamphetamine to amphetamine was approximately 6:1 .

Case Studies

- Athletic Drug Testing : In a notable case during a sports competition in Taiwan, an athlete tested positive for methamphetamine and amphetamine after claiming to have taken Gewolen (which contains this compound). The urine analysis revealed concentrations consistent with this compound metabolism, highlighting the potential for misinterpretation of legitimate drug use as illicit drug abuse .

- Postmortem Analysis : A study conducted on animal models demonstrated this compound's metabolic profile, confirming its role as a precursor to amphetamines. Pigs administered with this compound showed measurable levels of both methamphetamine and amphetamine in their biological samples .

Biological Activity Summary Table

| Activity | Description |

|---|---|

| Analgesic Effect | Reduces pain through COX inhibition |

| Anti-inflammatory | Decreases inflammation via prostaglandin synthesis reduction |

| Antipyretic | Lowers fever by acting on hypothalamic heat-regulating centers |

| Metabolite Formation | Converts to methamphetamine (15-20% conversion rate) |

| Drug Testing Issues | Can lead to false positives for amphetamines in urine tests |

Research Findings

Recent studies have emphasized the dual nature of this compound's biological activity. While it serves as an effective NSAID, its metabolism poses significant challenges in clinical settings, particularly concerning drug testing protocols. The overlap between therapeutic use and potential for abuse highlights the need for careful consideration in prescribing practices.

Propriétés

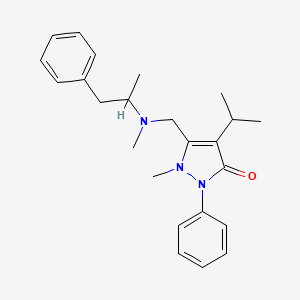

IUPAC Name |

1-methyl-5-[[methyl(1-phenylpropan-2-yl)amino]methyl]-2-phenyl-4-propan-2-ylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-18(2)23-22(17-25(4)19(3)16-20-12-8-6-9-13-20)26(5)27(24(23)28)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUXVOXXWGNPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N(N(C1=O)C2=CC=CC=C2)C)CN(C)C(C)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045435 | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22881-35-2 | |

| Record name | Famprofazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22881-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famprofazone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022881352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famprofazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Famprofazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Famprofazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Famprofazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FAMPROFAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN0NCX453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Famprofazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.